An In-depth Technical Guide to the Core Properties of Piperidin-4-one Hydrochloride
An In-depth Technical Guide to the Core Properties of Piperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of Piperidin-4-one hydrochloride, a key intermediate in the synthesis of a wide array of pharmaceutical compounds. This document consolidates essential data on its chemical and physical characteristics, spectroscopic profile, safety and handling, and applications in drug discovery. Detailed experimental protocols and visual diagrams are included to support laboratory research and development.
Chemical and Physical Properties
Piperidin-4-one hydrochloride is typically available as a monohydrate, which is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1][2]
Identifiers and General Properties
| Property | Value | Reference |
| Chemical Name | piperidin-4-one;hydrochloride | [3] |
| Synonyms | 4-Piperidone (B1582916) hydrochloride, 4-Oxopiperidinium chloride, 4-Oxopiperidine hydrochloride | [3] |
| Molecular Formula | C₅H₁₀ClNO (anhydrous) C₅H₁₂ClNO₂ (monohydrate) | [3] |
| Molecular Weight | 135.59 g/mol (anhydrous) 153.61 g/mol (monohydrate) | [3] |
| CAS Number | 41979-39-9 (anhydrous) 40064-34-4 (monohydrate) | [3] |
| Appearance | White to off-white crystalline powder | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 94-96 °C (monohydrate) | [2] |
| Boiling Point | No data available (decomposes) | [4] |
| Decomposition Temperature | Information not available, though it is known to be hygroscopic and sensitive to moisture. | [4] |
| pKa | The pKa of the conjugate acid of piperidine (B6355638) is approximately 11.12. The pKa of piperidin-4-one is predicted to be around 8.95. | [5] |
| Solubility (monohydrate) | Soluble in water. DMF: 5 mg/mL DMSO: 30 mg/mL Ethanol (B145695): 2 mg/mL PBS (pH 7.2): 10 mg/mL | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of Piperidin-4-one hydrochloride.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Piperidin-4-one hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit signals corresponding to the protons on the piperidine ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | t | 4H | Protons on C2 and C6 (adjacent to the nitrogen atom) |
| ~2.7 | t | 4H | Protons on C3 and C5 (adjacent to the carbonyl group) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~208 | C4 (carbonyl carbon) |
| ~45 | C2 and C6 (carbons adjacent to the nitrogen atom) |
| ~40 | C3 and C5 (carbons adjacent to the carbonyl group) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
IR Spectroscopy
The infrared spectrum of Piperidin-4-one hydrochloride displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, broad | O-H stretch (from hydrate) and N-H stretch (as ammonium (B1175870) salt) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1600 | Medium | N-H bend |
| ~1400-1450 | Medium | C-H bend (scissoring) |
Safety and Handling
Piperidin-4-one hydrochloride is classified as a hazardous substance and requires careful handling.
GHS Hazard Statements
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data from PubChem.
Precautionary Measures
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Organic Synthesis
Piperidin-4-one is a versatile building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a secondary amine and a ketone, allows for a wide range of chemical modifications.[1]
Key Synthetic Intermediate
It serves as a crucial precursor for the synthesis of numerous pharmacologically active compounds, including:
-
Fentanyl and its analogues: Potent opioid analgesics.[8]
-
Risperidone and Olanzapine: Atypical antipsychotics.
-
Lumateperone and Efinaconazole: Other therapeutic agents.[8]
The piperidine moiety is a common scaffold in many G-protein coupled receptor (GPCR) ligands and other central nervous system (CNS) active drugs.
Representative Signaling Pathway Involvement of Piperidine Derivatives
While Piperidin-4-one hydrochloride itself is a synthetic intermediate, its derivatives are designed to interact with various biological targets, including GPCRs. The following diagram illustrates a generalized GPCR signaling cascade that can be modulated by piperidine-containing ligands.
Caption: Generalized GPCR signaling pathway modulated by piperidine derivatives.
Experimental Protocols
The following are representative experimental protocols for the synthesis, purification, and analysis of Piperidin-4-one hydrochloride monohydrate.
Synthesis of Piperidin-4-one Hydrochloride Monohydrate
A common route for the synthesis involves the hydrolysis and decarboxylation of N-substituted-4-piperidones. A multi-step process starting from N-carbethoxy-4-piperidone is often employed on an industrial scale.[1]
Protocol: Two-Step Synthesis from N-Carbethoxy-4,4-dimethoxypiperidine [8]
-
Step 1: Hydrolysis of N-Carbethoxy-4,4-dimethoxypiperidine
-
N-Carbethoxy-4,4-dimethoxypiperidine is hydrolyzed using a base at a specified temperature for a set period to yield 4,4-dimethoxypiperidine (B3370895).
-
-
Step 2: Conversion to Piperidin-4-one Hydrochloride Monohydrate
-
The resulting 4,4-dimethoxypiperidine is added portion-wise to concentrated hydrochloric acid at a low temperature (e.g., 5-10 °C).
-
The reaction mixture is stirred, and the temperature is gradually raised to complete the reaction, yielding Piperidin-4-one hydrochloride monohydrate.
-
The product can then be isolated by filtration and drying.
-
Caption: Workflow for the synthesis and purification of Piperidin-4-one hydrochloride monohydrate.
Purification by Recrystallization
Recrystallization is a standard method for purifying the crude product.[9]
Protocol: Recrystallization
-
Dissolve the crude Piperidin-4-one hydrochloride monohydrate in a minimum amount of a hot solvent (e.g., a mixture of ethanol and diethyl ether, or isopropanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.
Analytical Methods
HPLC Method for Purity Analysis
A reverse-phase HPLC method can be employed to determine the purity of Piperidin-4-one hydrochloride.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., around 210 nm, as the carbonyl group has a weak UV absorbance).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent.
GC-MS for Identification and Impurity Profiling
Gas chromatography-mass spectrometry can be used for the identification of Piperidin-4-one and its volatile impurities. The hydrochloride salt is not suitable for direct GC analysis and would typically be analyzed as the free base.
-
Sample Preparation: The hydrochloride salt is neutralized to the free base and extracted into an organic solvent.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient to separate components based on their boiling points.
-
MS Detection: Electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.
References
- 1. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 2. 4-ピペリドン一水和物 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 9. chemrevlett.com [chemrevlett.com]
